molecular formula C20H14F3N3O3 B2955701 N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105242-80-5

N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2955701
CAS No.: 1105242-80-5
M. Wt: 401.345
InChI Key: VCILRJQIGGSKBU-UHFFFAOYSA-N
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Description

N'-(3,4-Difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a fluorinated dihydropyridine-carbohydrazide derivative characterized by a 1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a carbohydrazide moiety at position 2. The carbohydrazide chain is further functionalized with a 3,4-difluorobenzoyl group, introducing strong electron-withdrawing effects due to fluorine substituents.

The compound’s synthetic route likely involves condensation of a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative with 3,4-difluorobenzoyl hydrazine, followed by alkylation with 4-fluorobenzyl bromide under basic conditions—a methodology analogous to protocols described for related carbohydrazides .

Properties

IUPAC Name

N'-(3,4-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3/c21-14-6-3-12(4-7-14)11-26-9-1-2-15(20(26)29)19(28)25-24-18(27)13-5-8-16(22)17(23)10-13/h1-10H,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCILRJQIGGSKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains a difluorobenzoyl group, a fluorobenzyl moiety, and a hydrazide functional group.
  • Molecular Formula : C16_{16}H14_{14}F2_{2}N4_{4}O2_{2}
  • Molecular Weight : Approximately 348.3 g/mol

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydropyridine derivatives. For instance, compounds with similar structural motifs have been found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of N'-(3,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide on various cancer cell lines, including:

  • HeLa Cells : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • MCF-7 Cells : The compound exhibited a dose-dependent increase in apoptosis markers.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Similar dihydropyridine derivatives have been shown to modulate neurotransmitter levels and protect against oxidative stress in neuronal models.

The neuroprotective activity is thought to arise from:

  • Scavenging Reactive Oxygen Species (ROS) : Reducing oxidative stress in neuronal cells.
  • Modulating Neurotransmitter Levels : Enhancing levels of neuroprotective factors such as serotonin and dopamine.

Summary of Key Studies

StudyFindings
Study 1Induced apoptosis in HeLa cellsSupports anticancer potential
Study 2Reduced oxidative stress in neuronal modelsSuggests neuroprotective properties
Study 3Inhibited microbial growth in vitroIndicates antimicrobial activity

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to therapy, potentially useful in treating infections and cancer while providing neuroprotection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyridine-carbohydrazide derivatives are a well-studied class of compounds with diverse biological activities.

Table 1: Structural and Functional Comparison of Selected Dihydropyridine-Carbohydrazides

Compound Name R₁ (Position 1) R₂ (Carbohydrazide Chain) Key Functional Groups Reported Binding Affinity (kcal/mol) Target Enzyme
N'-(3,4-Difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Compound X) 4-Fluorobenzyl 3,4-Difluorobenzoyl Fluorine (electron-withdrawing) Not reported GlmS (predicted)
(E)-2-Oxo-N'-(2,3,4-trimethoxybenzylidene)-1,2-dihydropyridine-3-carbohydrazide (Ligand 1) - 2,3,4-Trimethoxybenzylidene Methoxy (electron-donating) -7.1 Glucosamine-6-phosphate synthase
(E)-N'-(1-(4-Bromophenyl)ethylidene)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (Ligand 2) - 4-Bromophenylethylidene Bromine (moderate electronegativity) -7.3 Glucosamine-6-phosphate synthase
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-3-carbohydrazide 4-Chlorobenzyloxy-phenyl 4-Fluorobenzylidene Chlorine, Fluorine Not reported Not specified

Key Observations:

Substituent Effects on Binding Affinity: Ligand 1 and Ligand 2, with methoxy and bromine substituents, respectively, exhibit binding affinities of -7.1 and -7.3 kcal/mol to GlmS . Compound X’s 3,4-difluorobenzoyl group may enhance binding due to fluorine’s electronegativity, which could strengthen hydrogen bonding or dipole interactions with the enzyme’s active site. However, experimental validation is required.

Computational Insights :

  • Geometry optimization using DFT/B3LYP/6-311++(d,p) (as applied to Ligand 1 and 2) reveals that fluorinated substituents increase molecular polarity, improving solubility and target interaction .
  • AutoDock Vina simulations predict that bulky substituents (e.g., 3,4-difluorobenzoyl) may occupy larger hydrophobic pockets in GlmS, similar to Ligand 2’s bromophenyl group .

Synthetic Feasibility :

  • Compound X’s synthesis likely parallels methods used for Ligand 1 and 2, where hydrazone formation and alkylation are central steps . The use of fluorinated reagents may require anhydrous conditions to prevent hydrolysis.

Biological Implications: Fluorine atoms in Compound X could enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in pharmacologically active fluorinated compounds .

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